molecular formula C16H16ClN3O B12614115 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one CAS No. 648894-90-0

4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one

Cat. No.: B12614115
CAS No.: 648894-90-0
M. Wt: 301.77 g/mol
InChI Key: GAPTXGXTDJRFOV-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one is a complex organic compound with the chemical formula C₁₆H₁₆ClN₃O This compound is known for its unique structure, which includes a hydrazinylidene group and a propylimino group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

The synthesis of 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone under specific conditions . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one include:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity

Properties

CAS No.

648894-90-0

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-2-(propyliminomethyl)phenol

InChI

InChI=1S/C16H16ClN3O/c1-2-9-18-11-12-10-15(7-8-16(12)21)20-19-14-5-3-13(17)4-6-14/h3-8,10-11,21H,2,9H2,1H3

InChI Key

GAPTXGXTDJRFOV-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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